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Introduction
"Heilaohuguosu" (黑老虎), scientifically identified as Kadsura coccinea, is a plant utilized in

traditional Chinese medicine for various ailments.[1] Modern phytochemical research has

revealed that Kadsura coccinea is a rich source of bioactive compounds, primarily lignans and

triterpenoids, which have demonstrated significant anti-tumor and cytotoxic effects in preclinical

studies.[1][2] While a specific compound designated "Heilaohuguosu G" is not explicitly

identified in the current scientific literature, extensive research into the chemical constituents of

the Kadsura genus points towards Gomisin G, a dibenzocyclooctadiene lignan, as a strong

candidate for a bioactive compound with such a designation from this plant family.[3][4]

Gomisin G has shown promising anti-cancer activity, particularly in inhibiting the growth of

triple-negative breast cancer (TNBC) cells by suppressing key signaling pathways.[5][6][7]

These application notes provide a comprehensive overview of the available data on the anti-

cancer effects of compounds isolated from Kadsura coccinea and a detailed protocol for the

administration of a candidate "Heilaohuguosu G," modeled on Gomisin G, in mouse xenograft

models to evaluate its anti-tumor efficacy.
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Numerous compounds isolated from Kadsura coccinea have demonstrated cytotoxic activity

against various human cancer cell lines. The following tables summarize the reported in vitro

data for Gomisin G and other relevant compounds.

Table 1: In Vitro Anti-proliferative Activity of Gomisin G

Cell Line Cancer Type IC50 / GI50 (µM) Reference

MDA-MB-231
Triple-Negative Breast

Cancer
~10-20 [5]

MDA-MB-468
Triple-Negative Breast

Cancer
~10-20 [5]

LoVo Colon Cancer Not specified [7]

Table 2: In Vitro Cytotoxicity of Other Lignans from Kadsura coccinea

Compound Cell Lines IC50 / GI50 (µM) Reference

Kadusurain A
A549, HCT116, HL-

60, HepG2
1.05 - 12.56 µg/ml [8]

Heilaohulignan C
HepG-2, BGC-823,

HCT-116
9.92 - 16.75 [9]

Heilaohusus C, F, G
HepG-2, HCT-116,

BGC-823, HeLa
13.04 - 21.93 [10]

Table 3: In Vitro Cytotoxicity of Triterpenoids from Kadsura coccinea

Compound Cell Lines GI50 (µM) Reference

Seco-coccinic acids A,

B, C, E
HL-60 6.8 - 42.1 [11]

Kadcoccilactone V

derivative

NCI-H23, NUGC-3,

PC-3, MDA-MB-231,

ACHN, HCT-15

1.28 - 2.67 [12]
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Signaling Pathways
Gomisin G has been shown to exert its anti-cancer effects by modulating specific intracellular

signaling pathways. In triple-negative breast cancer cells, Gomisin G inhibits cell proliferation

by suppressing the phosphorylation of AKT, a key regulator of cell survival and growth.[5][6]

This inhibition of AKT signaling leads to a downstream decrease in the expression of Cyclin D1,

a critical protein for cell cycle progression from the G1 to the S phase.[5][6] The reduction in

Cyclin D1 levels ultimately results in G1 phase cell cycle arrest.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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